molecular formula C17H13BrClN3O B13884573 2-[3-(3-Bromo-6-chloropyridin-2-yl)oxyazetidin-1-yl]quinoline

2-[3-(3-Bromo-6-chloropyridin-2-yl)oxyazetidin-1-yl]quinoline

Cat. No.: B13884573
M. Wt: 390.7 g/mol
InChI Key: QRAAHESVJNFGOO-UHFFFAOYSA-N
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Description

2-[3-(3-Bromo-6-chloropyridin-2-yl)oxyazetidin-1-yl]quinoline is a complex organic compound that features a quinoline core linked to an azetidine ring, which is further substituted with a 3-bromo-6-chloropyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-Bromo-6-chloropyridin-2-yl)oxyazetidin-1-yl]quinoline typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Substitution with Pyridine Derivative: The azetidine ring is then reacted with 3-bromo-6-chloropyridine under conditions that facilitate nucleophilic substitution.

    Coupling with Quinoline: The final step involves coupling the substituted azetidine with quinoline, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core.

    Reduction: Reduction reactions can be performed on the azetidine ring or the pyridine substituent.

    Substitution: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or infectious diseases.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Research: It can serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 2-[3-(3-Bromo-6-chloropyridin-2-yl)oxyazetidin-1-yl]quinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Bromo-6-chloropyridin-2-yl)-1,1,1-trifluoropropan-2-one
  • 3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides

Uniqueness

2-[3-(3-Bromo-6-chloropyridin-2-yl)oxyazetidin-1-yl]quinoline is unique due to its combination of a quinoline core with an azetidine ring and a substituted pyridine group

Properties

Molecular Formula

C17H13BrClN3O

Molecular Weight

390.7 g/mol

IUPAC Name

2-[3-(3-bromo-6-chloropyridin-2-yl)oxyazetidin-1-yl]quinoline

InChI

InChI=1S/C17H13BrClN3O/c18-13-6-7-15(19)21-17(13)23-12-9-22(10-12)16-8-5-11-3-1-2-4-14(11)20-16/h1-8,12H,9-10H2

InChI Key

QRAAHESVJNFGOO-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3C=C2)OC4=C(C=CC(=N4)Cl)Br

Origin of Product

United States

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